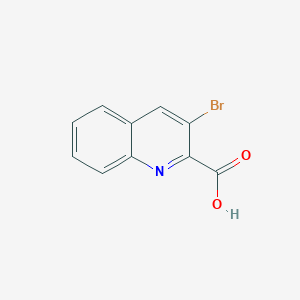

3-Bromchinolin-2-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 3-Bromoquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 252.06 .Chemical Reactions Analysis

Quinoline undergoes various reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound . A specific reaction involving 3-Bromoquinoline is the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und pharmazeutische Anwendungen

3-Bromchinolin-2-carbonsäure: ist eine wichtige Verbindung in der medizinischen Chemie aufgrund ihrer Chinolin-Grundstruktur, die ein häufiges Gerüst in vielen pharmakologisch aktiven Molekülen ist . Ihr Bromsubstituent ermöglicht weitere chemische Modifikationen und macht sie zu einem vielseitigen Zwischenprodukt bei der Synthese potenzieller Therapeutika. So können zum Beispiel Analoga mit erhöhter biologischer Aktivität oder verbesserten pharmakokinetischen Eigenschaften hergestellt werden.

Nanotechnologie

Im Bereich der Nanotechnologie können Carbonsäuren wie This compound als Oberflächenmodifikatoren dienen, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Diese Modifikation kann die Kompatibilität von Nanopartikeln mit verschiedenen biologischen Systemen verbessern, was für Anwendungen wie die Wirkstoffabgabe und die diagnostische Bildgebung entscheidend ist.

Synthetische organische Chemie

Die Verbindung spielt in der synthetischen organischen Chemie eine Rolle als Baustein für den Aufbau komplexer molekularer Architekturen . Ihre Reaktivität ermöglicht die Bildung neuer Bindungen durch Reaktionen wie die Kreuzkupplung, die zur Herstellung neuer organischer Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft und Katalyse führen kann.

Umweltbelastung

Obwohl es sich nicht direkt um eine Anwendung handelt, ist das Verständnis der Umweltbelastung durch chemische Verbindungen in der Forschung entscheidend. Die Synthese und Verwendung von This compound müssen die Ökoeffizienz und potenzielle Nebenwirkungen auf die Umwelt berücksichtigen . Forscher streben die Entwicklung grüner Chemieprotokolle an, um jegliche negative Umweltbelastung zu minimieren.

Polymere

Carbonsäuren sind bekanntermaßen in der Polymerindustrie als Monomere, Additive oder Katalysatoren tätig . This compound könnte potenziell an der Synthese von Polymeren beteiligt sein, bei denen die Chinolineinheit spezifische Eigenschaften wie Fluoreszenz oder elektrische Leitfähigkeit verleiht.

Industrielle Anwendungen

Die potenziellen industriellen Anwendungen der Verbindung ergeben sich aus ihrer Rolle bei der Synthese von Materialien, die für ihre Funktion eine Chinolinstruktur benötigen . Dazu gehört die Herstellung von Farbstoffen, Leuchtdioden (LEDs) oder anderen Materialien, bei denen die Chinolin-Einheit zu den gewünschten Eigenschaften beitragen kann.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Quinoline compounds, to which 3-bromoquinoline-2-carboxylic acid belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as a scaffold for leads in drug discovery .

Mode of Action

Quinoline compounds can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo free radical reactions .

Biochemical Pathways

Quinoline compounds are known to be involved in a wide range of synthesis protocols, indicating their potential to interact with various biochemical pathways .

Result of Action

Given the biological and pharmaceutical activities of quinoline compounds , it can be inferred that 3-Bromoquinoline-2-carboxylic acid may have similar effects.

Biochemische Analyse

Biochemical Properties

3-Bromoquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions of 3-Bromoquinoline-2-carboxylic acid with these biomolecules are primarily mediated through its bromine and carboxylic acid functional groups, which facilitate binding to the active sites of enzymes and proteins .

Cellular Effects

The effects of 3-Bromoquinoline-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromoquinoline-2-carboxylic acid can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 3-Bromoquinoline-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the bromine atom in 3-Bromoquinoline-2-carboxylic acid can form halogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the compound to its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromoquinoline-2-carboxylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that 3-Bromoquinoline-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Bromoquinoline-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, 3-Bromoquinoline-2-carboxylic acid can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects .

Metabolic Pathways

3-Bromoquinoline-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, 3-Bromoquinoline-2-carboxylic acid can affect the tricarboxylic acid cycle by modulating the activity of key enzymes involved in this pathway .

Transport and Distribution

Within cells and tissues, 3-Bromoquinoline-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of 3-Bromoquinoline-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-Bromoquinoline-2-carboxylic acid may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes. The precise localization of the compound within cells can influence its efficacy and specificity in modulating cellular functions .

Eigenschaften

IUPAC Name |

3-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLWJWAETQLUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564924-85-1 | |

| Record name | 3-bromoquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

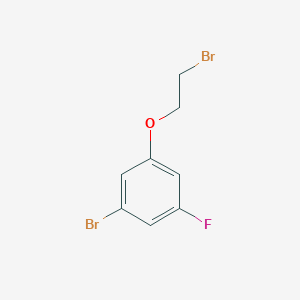

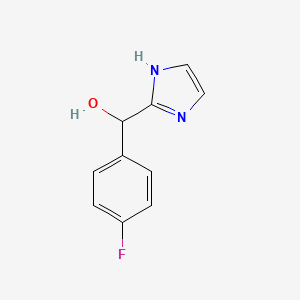

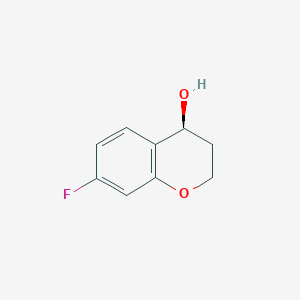

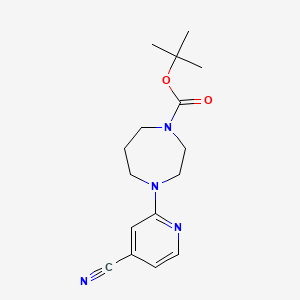

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)